molecular formula C16H24N2O3 B8568367 N-{2,5-Dimethyl-4-[2-(morpholin-4-yl)ethoxy]phenyl}acetamide CAS No. 828911-63-3

N-{2,5-Dimethyl-4-[2-(morpholin-4-yl)ethoxy]phenyl}acetamide

Cat. No. B8568367
Key on ui cas rn: 828911-63-3
M. Wt: 292.37 g/mol
InChI Key: YKMGZERAFQTNKJ-UHFFFAOYSA-N
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Patent
US07037909B2

Procedure details

To a suspension of N-(4-hydroxy-2,5-dimethyl-phenyl)-acetamide (8.0 g, 44.6 mmol) and 4-(2-chloro-ethyl)-morpholine hydochloride (9.97 g, 53.6 mmol) in 50 mL of dioxane was added a solution of NaOH (4.29 g in 50 mL of water). The mixture was refluxed for 2 h and evaporated to dryness under reduced pressure. The residue was dissolved in CH2Cl2 and washed with 0.5 N NaOH. The organic phase was dried (Na2SO4), evaporated, and crystallized from CH2Cl2-hexane to give N-[2,5-dimethyl-4-(2-morpholin-4-yl-ethoxy)-phenyl]-acetamide as gray solid (11.6 g, 89%).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
9.97 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([NH:9][C:10](=[O:12])[CH3:11])=[C:4]([CH3:13])[CH:3]=1.Cl.Cl[CH2:16][CH2:17][N:18]1[CH2:23][CH2:22][O:21][CH2:20][CH2:19]1.[OH-].[Na+]>O1CCOCC1>[CH3:13][C:4]1[CH:3]=[C:2]([O:1][CH2:16][CH2:17][N:18]2[CH2:23][CH2:22][O:21][CH2:20][CH2:19]2)[C:7]([CH3:8])=[CH:6][C:5]=1[NH:9][C:10](=[O:12])[CH3:11] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
OC1=CC(=C(C=C1C)NC(C)=O)C
Name
Quantity
9.97 g
Type
reactant
Smiles
Cl.ClCCN1CCOCC1
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in CH2Cl2
WASH
Type
WASH
Details
washed with 0.5 N NaOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
crystallized from CH2Cl2-hexane

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=C(C(=C1)OCCN1CCOCC1)C)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.6 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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